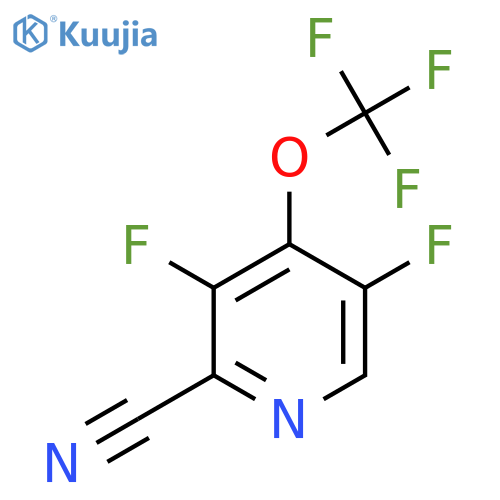

Cas no 1803635-39-3 (2-Cyano-3,5-difluoro-4-(trifluoromethoxy)pyridine)

1803635-39-3 structure

商品名:2-Cyano-3,5-difluoro-4-(trifluoromethoxy)pyridine

CAS番号:1803635-39-3

MF:C7HF5N2O

メガワット:224.087658643723

CID:4911472

2-Cyano-3,5-difluoro-4-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Cyano-3,5-difluoro-4-(trifluoromethoxy)pyridine

-

- インチ: 1S/C7HF5N2O/c8-3-2-14-4(1-13)5(9)6(3)15-7(10,11)12/h2H

- InChIKey: WQWZBXAPAIPIRI-UHFFFAOYSA-N

- ほほえんだ: FC1C(C#N)=NC=C(C=1OC(F)(F)F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 272

- トポロジー分子極性表面積: 45.9

- 疎水性パラメータ計算基準値(XlogP): 2.3

2-Cyano-3,5-difluoro-4-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A026003181-250mg |

2-Cyano-3,5-difluoro-4-(trifluoromethoxy)pyridine |

1803635-39-3 | 97% | 250mg |

$714.00 | 2022-04-02 | |

| Alichem | A026003181-1g |

2-Cyano-3,5-difluoro-4-(trifluoromethoxy)pyridine |

1803635-39-3 | 97% | 1g |

$1,780.80 | 2022-04-02 | |

| Alichem | A026003181-500mg |

2-Cyano-3,5-difluoro-4-(trifluoromethoxy)pyridine |

1803635-39-3 | 97% | 500mg |

$940.80 | 2022-04-02 |

2-Cyano-3,5-difluoro-4-(trifluoromethoxy)pyridine 関連文献

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

1803635-39-3 (2-Cyano-3,5-difluoro-4-(trifluoromethoxy)pyridine) 関連製品

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量